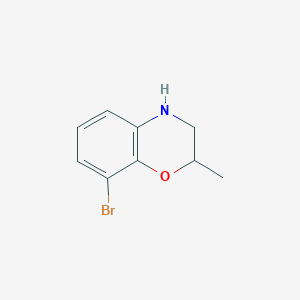
(5-Methylpyrazin-2-yl)(4-(pyrimidin-2-yl)piperazin-1-yl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“(5-Methylpyrazin-2-yl)(4-(pyrimidin-2-yl)piperazin-1-yl)methanone” is a chemical compound. It’s related to a series of 2-[4-(pyrimidin-2-yl)piperazin-1-yl]-2-oxoethyl 4-substituted piperazine-1-carbodithioate derivatives, which were synthesized and screened for their monoamine oxidase A and B inhibitory activity .
Synthesis Analysis
The synthesis of this compound involves a series of reactions. The structures of the compounds were elucidated using spectroscopic methods . The yield of the synthesis process was 83% .Molecular Structure Analysis
The molecular structure of this compound was determined using various spectroscopic methods. The IR spectrum showed peaks at 3013 cm^-1 (aromatic C–H), 2931 cm^-1 (aliphatic C–H), 1635 cm^-1 (amide C=O), 1581–1415 cm^-1 (C=C and C=N), 1251–1024 cm^-1 (C–N and C–O) .Chemical Reactions Analysis
This compound has been evaluated for its monoamine oxidase A and B inhibitory activity . It has also shown to increase CASPASE 3/7 activity in a dose-dependent manner .Physical And Chemical Properties Analysis
The compound has a melting point of 200–202 °C . Its molecular weight is 284.323.Applications De Recherche Scientifique
Antibacterial Activity
Research has demonstrated the synthesis and evaluation of novel compounds with antibacterial properties. A study by Inoue et al. (1994) synthesized a series of compounds with potent activity against both Gram-positive and Gram-negative bacteria, highlighting their effectiveness against methicillin-resistant Staphylococcus aureus (MRSA) isolates, indicating potential applications in addressing antibiotic resistance Inoue et al., 1994.
Pharmacokinetics and Metabolism
Sharma et al. (2012) explored the metabolism, excretion, and pharmacokinetics of a dipeptidyl peptidase IV inhibitor, detailing the processes of absorption, metabolism, and elimination in rats, dogs, and humans. This study provides insights into the pharmacokinetic profile of related compounds, offering a foundation for further pharmaceutical development Sharma et al., 2012.
Antimicrobial Activity
Patel et al. (2011) reported on the synthesis and in vitro antimicrobial activity of new pyridine derivatives. The study evaluated the antimicrobial efficacy of synthesized compounds against various bacterial and fungal strains, showing variable and modest activity, which suggests potential applications in developing new antimicrobial agents Patel et al., 2011.
Antitumor and Antimicrobial Activities
Riyadh (2011) focused on the synthesis of novel N-arylpyrazole-containing enaminones and their reactions to produce substituted pyridine derivatives with antitumor and antimicrobial activities. This research indicates the potential of these compounds in cancer treatment and infection control Riyadh, 2011.
Novel Synthesis Approaches
Research by Svetlana et al. (2015) explored the synthesis of novel annelated 2-oxopiperazines, demonstrating innovative approaches to creating heterocyclic systems with potential pharmaceutical applications Svetlana et al., 2015.
Mécanisme D'action
Propriétés
IUPAC Name |
(5-methylpyrazin-2-yl)-(4-pyrimidin-2-ylpiperazin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N6O/c1-11-9-18-12(10-17-11)13(21)19-5-7-20(8-6-19)14-15-3-2-4-16-14/h2-4,9-10H,5-8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKPROMILZYJJIA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C=N1)C(=O)N2CCN(CC2)C3=NC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
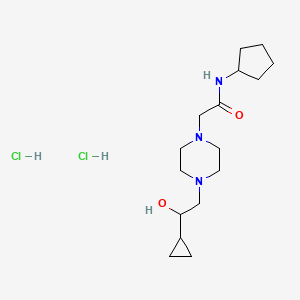
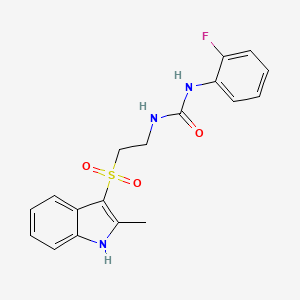
![(E)-3-[5-bromo-2-(naphthalen-1-ylmethoxy)phenyl]-2-cyanoprop-2-enamide](/img/structure/B2685115.png)
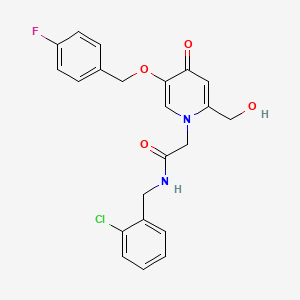
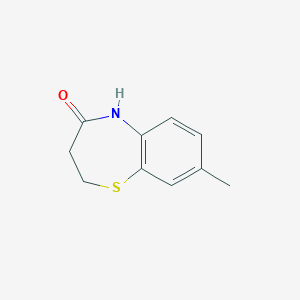
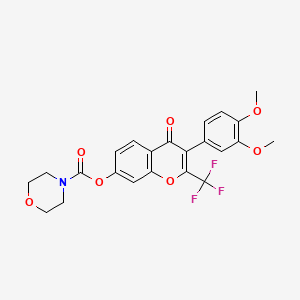

![(Cyclopropylmethyl)[2-(morpholin-4-yl)ethyl]amine](/img/structure/B2685121.png)
![Ethyl 5-(3,4-difluorobenzamido)-4-oxo-3-(4-(trifluoromethyl)phenyl)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2685122.png)
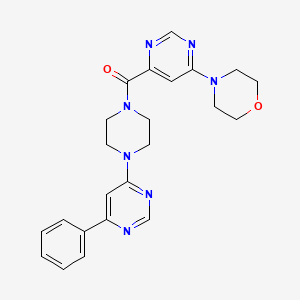
![2-{[1-(3-Chloro-4-methylphenyl)pyrazolo[4,5-e]pyrimidin-4-yl]amino}butan-1-ol](/img/structure/B2685126.png)
![N-(2,4-dimethoxyphenyl)-2-[(2-oxo-5,6,7,8-tetrahydro-1H-quinazolin-4-yl)sulfanyl]acetamide](/img/structure/B2685128.png)

